1-(3-hydroxyoxolan-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyoxolan-3-yl)ethan-1-one is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is also known by its IUPAC name, 1-(3-hydroxytetrahydrofuran-3-yl)ethan-1-one . This compound features a hydroxy group attached to a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyoxolan-3-yl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of 3-hydroxyoxolane with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxyoxolan-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(3-oxotetrahydrofuran-3-yl)ethan-1-one or 1-(3-carboxytetrahydrofuran-3-yl)ethan-1-one.
Reduction: Formation of 1-(3-hydroxyoxolan-3-yl)ethanol.
Substitution: Formation of 1-(3-chlorotetrahydrofuran-3-yl)ethan-1-one.
Scientific Research Applications
1-(3-Hydroxyoxolan-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-hydroxyoxolan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the carbonyl group can act as an electrophile in various reactions. These interactions facilitate its role as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-(3-Hydroxyoxolan-2-yl)ethan-1-one: Similar structure but with the hydroxy group at a different position.
1-(3-Hydroxyoxolan-4-yl)ethan-1-one: Another isomer with the hydroxy group at the fourth position.
1-(3-Hydroxyoxolan-5-yl)ethan-1-one: Isomer with the hydroxy group at the fifth position.
Uniqueness: 1-(3-Hydroxyoxolan-3-yl)ethan-1-one is unique due to its specific positioning of the hydroxy group, which influences its reactivity and applications in synthesis. Its structure allows for selective reactions that are not possible with other isomers .
Properties
CAS No. |
2284915-02-0 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.